N-[(S)-1-Phenylethyl]formamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-[(1S)-1-phenylethyl]formamide |
InChI |
InChI=1S/C9H11NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,10,11)/t8-/m0/s1 |
InChI Key |
CDHCCWRMWKZBGE-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC=O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for N S 1 Phenylethyl Formamide and Its Derivatives
Direct N-Formylation Methodologies
Direct N-formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the parent amine, (S)-1-phenylethylamine. This transformation is fundamental and can be accomplished using several reagents and conditions, each offering distinct advantages in terms of yield, selectivity, and environmental impact.
The most direct approach for the N-formylation of amines is the reaction with formic acid. This method is often favored for its practicality and the ready availability of the formylating agent. The reaction proceeds via a condensation mechanism where the amine and formic acid react to form the amide with the elimination of a water molecule. researchgate.net To drive the reaction to completion, the water by-product is typically removed from the reaction mixture.
A common and effective procedure involves heating a mixture of the amine and a slight excess of aqueous formic acid in a solvent such as toluene (B28343) or xylene, coupled with a Dean-Stark apparatus to continuously remove water. scispace.com This technique has been shown to produce N-formylated products in excellent yields, often exceeding 95%, without the need for strictly anhydrous conditions and without causing racemization of the chiral center. scispace.com The purity of the product obtained through this method is often high enough that further purification is not necessary. scispace.com
| Substrate | Formylating Agent | Solvent | Conditions | Yield (%) | Reference |
| Benzylamine | 85% Formic Acid (1.2 eq) | Toluene | Reflux, Dean-Stark | 98 | scispace.com |
| Benzylamine | 85% Formic Acid (1.2 eq) | Xylene | Reflux, Dean-Stark | 98 | scispace.com |
| Various Amines | Formic Acid | Toluene | Reflux, Dean-Stark | High | researchgate.net |
This interactive table summarizes typical conditions for N-formylation using formic acid. Data is based on model reactions with structurally similar amines.
Besides formic acid itself, activated derivatives like acetic formic anhydride (B1165640) can also be used. scispace.com However, these reagents are often sensitive to moisture and may decompose upon storage, making formic acid a more practical choice for many applications. scispace.com
N-formylation can also be achieved using formate (B1220265) esters, such as methyl formate or ethyl formate, which serve as alternative sources of the formyl group. These reactions are typically performed in the presence of a catalyst to achieve high efficiency. Both organic bases and enzymes have been successfully employed as catalysts.
Deutsch and coworkers reported the use of amidine and guanidine (B92328) catalysts for the formylation of amines with methyl formate at room temperature. mdpi.com Among the catalysts tested, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) proved to be highly effective. mdpi.com More recently, biocatalytic methods have emerged as a green alternative. For instance, lipase (B570770) has been utilized to catalyze the N-formylation of various amines using ethyl formate as the formylating agent, demonstrating high efficacy and a broad substrate scope under mild conditions. rsc.org
| Substrate Type | Formylating Agent | Catalyst | Conditions | Outcome | Reference |
| Primary/Secondary Amines | Methyl Formate | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Room Temperature | High Yield | mdpi.com |
| Various Amines | Ethyl Formate | Lipase | Mild Conditions | High Efficacy | rsc.org |
This interactive table highlights catalytic systems for N-formylation using formate esters.
In line with the principles of green chemistry, solvent-free, or neat, reaction conditions have been developed for N-formylation. These methods reduce environmental impact by eliminating the need for organic solvents and often simplify the work-up procedure. scholarsresearchlibrary.com
Solvent-free N-formylation of amines can be effectively carried out using formic acid, often with the assistance of a catalyst. nih.gov A variety of solid acid catalysts, including the reusable ion exchange resin Amberlite IR-120[H+], have been shown to promote the reaction efficiently, sometimes in conjunction with microwave irradiation to accelerate the process. mdpi.comnih.gov Lewis acids such as zinc oxide (ZnO) and zinc chloride (ZnCl2) are also effective catalysts for the solvent-free formylation of primary and secondary amines with formic acid at elevated temperatures (e.g., 70 °C). nih.gov These protocols are noted for their good to excellent yields and the potential for catalyst reuse. scholarsresearchlibrary.comnih.gov
| Catalyst | Formylating Agent | Conditions | Reaction Time | Yield | Reference |
| Amberlite IR-120[H+] | Formic Acid | Microwave, Solvent-free | 60–120 s | Excellent | mdpi.comnih.gov |
| Zinc Oxide (ZnO) | Formic Acid | 70 °C, Solvent-free | 10–720 min | Good to Excellent | nih.gov |
| Zinc Chloride (ZnCl2) | Formic Acid | 70 °C, Solvent-free | 10–900 min | High | nih.gov |
| None (Neat) | Formic Acid | 60 °C | Variable | Moderate to Excellent | scholarsresearchlibrary.com |
This interactive table compares different solvent-free N-formylation protocols.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are highly convergent and atom-economical, making them attractive for generating molecular diversity. The N-phenylethylamine moiety can be readily integrated into complex molecules through such pathways.
The Ugi four-component reaction (U-4CR) is a prominent MCR that produces α-acylamino amide derivatives from the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov (S)-1-Phenylethylamine can serve as the amine component in this reaction, allowing for the direct incorporation of the chiral N-[(S)-1-phenylethyl] scaffold into peptide-like structures.
The reaction mechanism typically begins with the formation of an imine from the amine ((S)-1-phenylethylamine) and the aldehyde. beilstein-journals.org This imine is then attacked by the isocyanide, followed by the addition of the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product. wikipedia.orgbeilstein-journals.org The Ugi reaction is known for its high yields and tolerance of a wide variety of substituents on each of the four components, enabling the synthesis of large chemical libraries. wikipedia.org
| Aldehyde (R1-CHO) | Amine | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | General Product Structure |
| e.g., Formaldehyde | (S)-1-Phenylethylamine | e.g., Acetic Acid | e.g., tert-Butyl isocyanide | α-(Acetylamino)-N-(tert-butyl)-N-[(S)-1-phenylethyl]acetamide |
This interactive table illustrates the components of the Ugi reaction for synthesizing derivatives of N-[(S)-1-Phenylethyl]formamide.
Beyond the Ugi reaction, the N-phenylethylamine core can be incorporated into other named multicomponent syntheses to generate diverse heterocyclic and acyclic structures. For example, primary amines are key starting materials in various MCRs for the synthesis of substituted pyrroles. mdpi.com In a reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, (S)-1-phenylethylamine could be used to produce highly functionalized N-substituted 3-cyanopyrroles. mdpi.com
Similarly, the Hantzsch synthesis of pyridines and dihydropyridines is a classic MCR that utilizes an amine (typically ammonia (B1221849) or ammonium (B1175870) acetate), two equivalents of a β-ketoester, and an aldehyde. mdpi.com While the standard Hantzsch reaction does not directly incorporate a primary amine like 1-phenylethylamine (B125046) into the final ring, variations of MCRs leading to nitrogen-containing heterocycles often provide a synthetic entry point for such amines, leading to complex derivatives where the N-phenylethyl moiety is a prominent substituent.
Catalytic Approaches in N-Formylation
The formation of the formamide (B127407) group through catalytic N-formylation is a cornerstone of modern organic synthesis. For this compound, this involves the reaction of (S)-1-phenylethylamine with a formylating agent under catalytic conditions. These approaches are favored for their efficiency and selectivity, often utilizing abundant C1 sources like carbon dioxide.
Organocatalytic Formylation Strategies
Organocatalysis offers a metal-free alternative for N-formylation reactions, often proceeding under mild conditions. A notable strategy involves the use of carbon dioxide as a sustainable C1 source, activated by an organocatalyst in the presence of a reducing agent. For instance, a polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been effectively used as a heterogenized superbase catalyst. rsc.org This system facilitates the N-formylation of a broad range of amines with CO2 and a silane (B1218182) reductant like trimethoxysilane, ((MeO)3SiH). rsc.orgrecercat.cat The process was first optimized in batch reactions before being adapted to a continuous flow process, demonstrating its potential for scalability. rsc.orgrecercat.cat While this specific methodology was demonstrated on a range of N-substituted amines, the general principle is applicable to chiral amines like (S)-1-phenylethylamine.
Transition Metal-Catalyzed Hydrogenation of Carbon Dioxide to N-Formyl Compounds
Transition metal catalysts are highly efficient for the reductive N-formylation of amines using carbon dioxide and molecular hydrogen (H2), a process that generates water as the sole byproduct. acs.org This transformation is a key example of carbon capture and utilization. Pincer complexes of earth-abundant metals, such as cobalt and iron, have emerged as effective catalysts for this reaction. acs.orgrsc.org For example, a well-defined Co-PNP pincer complex can catalyze the formylation of a wide array of amines under CO2 and H2 pressure. acs.org Mechanistic studies using Density Functional Theory (DFT) on iron-pincer catalysts suggest a pathway involving the hydrogenation of CO2 to formic acid, followed by thermal condensation with the amine to yield the formamide. rsc.org Other transition metals, including ruthenium and manganese, have also been successfully employed in similar catalytic systems for the conversion of CO2 into formamides. rsc.orgnih.gov
Table 1: Examples of Transition Metal-Catalyzed N-Formylation of Amines with CO₂
| Catalyst System | Reducing Agent | Substrate Scope | Key Features |
|---|---|---|---|
| Cobalt-PNP Pincer Complex | H₂ | Wide range of primary and secondary amines | Earth-abundant metal; water is the only byproduct. acs.org |
| Iron-PNP Pincer Complex | H₂ | Various amines | Mechanistic studies show CO₂ hydrogenation to formic acid followed by condensation. rsc.org |
| C-Scorpionate Metal Complexes (Ni, Pd) | NaBH₄ | N-methylaniline and other amines | Operates under mild conditions (5 bar CO₂, 30-80 °C). nih.gov |
| Single-Site Cobalt on MOF (DUT-5-CoH) | H₂ or Phenylsilane (B129415) | Primary and secondary amines, anilines | Heterogeneous catalyst, reusable up to 15 times. rsc.orgrsc.org |
Heterogeneous Catalysis for Formamide Synthesis
Heterogeneous catalysts are highly valued in chemical synthesis due to their ease of separation from the reaction mixture and potential for recyclability, which is crucial for industrial applications. rsc.org Several heterogeneous systems have been developed for N-formylation. One advanced example is a single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework (MOF), designated DUT-5-CoH. rsc.orgrsc.org This catalyst efficiently converts both primary and secondary amines into their corresponding formamides using CO2 and a reducing agent like phenylsilane or H2. rsc.orgrsc.orgrsc.org The MOF-based catalyst is robust and can be recycled multiple times without a significant loss of activity. rsc.org Other heterogeneous systems include palladium nanoparticles supported on porous organic polymers (Pd@POPs) and bimetallic gold-palladium nanoparticles on an iron oxide support (AuPd–Fe3O4), which can utilize methanol (B129727) as the formyl source. proquest.commdpi.comresearchgate.net
Table 2: Performance of Heterogeneous Catalysts in N-Formylation
| Catalyst | C1 Source | Reducing Agent / Co-reagent | Temperature | Key Advantage(s) |
|---|---|---|---|---|
| DUT-5-CoH (Co-MOF) | CO₂ | Phenylsilane or H₂ | Room Temp. to 100 °C | Recyclable (15+ cycles), high yield, single-site catalysis. rsc.orgrsc.org |
| Pd@POPs | CO₂ | H₂ | 130 °C | High surface area, uniform dispersion of Pd active sites. researchgate.net |
| AuPd–Fe₃O₄ | Methanol | O₂ | Room Temp. | Bimetallic synergy, catalyst is magnetically separable and reusable. mdpi.com |
Stereoselective Synthesis and Enantiomeric Enrichment
The synthesis of the specific enantiomer this compound requires a stereocontrolled approach. The chirality is almost exclusively introduced by starting with the enantiomerically pure precursor, (S)-1-phenylethylamine, rather than by creating the stereocenter during the formylation step itself. Therefore, the methods of obtaining the enantiopure amine are critical.
Asymmetric Formylation Techniques
Direct asymmetric N-formylation of a prochiral precursor, such as an imine derived from acetophenone, to produce this compound is not a commonly reported strategy. The prevailing and more straightforward synthetic route involves the formylation of enantiomerically pure (S)-1-phenylethylamine. This amine is a widely available chiral building block, and its use as a chiral auxiliary or inducer is well-established in organic synthesis. mdpi.com The formylation reaction itself—whether through organocatalytic, transition-metal-catalyzed, or other methods—is typically performed on the already resolved amine, thus preserving the stereochemistry of the starting material.
Kinetic Resolution Methods for this compound Precursors
Since the chirality of the final product depends on the starting amine, the enantiomeric enrichment of the precursor, 1-phenylethylamine, is of paramount importance. Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. A highly efficient method is dynamic kinetic resolution (DKR), which combines the resolution step with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer.
For (±)-1-phenylethylamine, a DKR process has been developed using a combination of an enzyme for the resolution and a metal catalyst for the racemization. mdpi.com Specifically, palladium nanoparticles serve as the racemization catalyst, while a lipase, such as Novozym 435 (an immobilized form of lipase B from Candida antarctica), catalyzes the stereoselective acylation of one of the enantiomers. mdpi.com By using a suitable acyl donor, one enantiomer is selectively converted to an amide, allowing it to be separated from the unreacted amine of the opposite configuration. This method provides a practical route to obtaining enantiomerically enriched 1-phenylethylamine, which can then be used to synthesize this compound. mdpi.com
Spectroscopic and Structural Elucidation Techniques for N S 1 Phenylethyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of N-[(S)-1-Phenylethyl]formamide in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule. A notable feature observed in the NMR spectra of this compound is the presence of two distinct sets of signals, which arise from the restricted rotation around the amide C-N bond, leading to the existence of two slowly interconverting rotational isomers (rotamers), typically designated as cis and trans. mdpi.commdpi.com
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound displays characteristic signals for the ethyl, phenyl, and formyl protons. Due to rotational isomerism, two distinct species are observed, often in an unequal ratio. In a typical analysis in deuterated chloroform (B151607) (CDCl₃), a rotamer ratio of approximately 5:1 is observed. mdpi.com
The major rotamer shows a doublet for the methyl protons (CH₃) and a quintet for the methine proton (CH). The phenyl protons (C₆H₅) appear as a multiplet, and the formyl proton (CHO) gives rise to a singlet. The minor rotamer displays a similar pattern but with distinct chemical shifts. The specific assignments for the two rotamers are detailed in the table below. mdpi.com
| Proton Assignment | Major Rotamer Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) | Minor Rotamer Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) |
| CH₃ | 1.52 | d, J = 6.9 | 1.56 | d, J = 6.9 |
| CH | 5.21 | quint, J = 6.9 | 4.69 | quint, J = 6.9 |
| C₆H₅ | 7.26-7.38 | m | 7.26-7.38 | m |
| NH | 6.25 | br s | 6.55 | br s |
| CHO | 8.18 | s | 8.35 | d, J = 12.0 |
Data sourced from a study conducted in CDCl₃ at 600 MHz. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the presence of rotamers leads to a doubling of signals for the carbon atoms, particularly those near the amide bond. The spectrum would show distinct signals for the methyl carbon, the methine carbon, the carbons of the phenyl ring, and the formyl carbonyl carbon.
Based on typical chemical shifts for similar structures, the expected ¹³C NMR data is presented below.
| Carbon Assignment | Expected Chemical Shift Range (δ ppm) |
| CH₃ | 21-24 |
| CH | 50-54 |
| Phenyl C (unsubstituted) | 126-129 |
| Phenyl C (substituted) | 141-144 |
| C=O (Formyl) | 160-164 |
Two-Dimensional NMR Experiments (COSY, HETCOR, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the molecular structure, various two-dimensional NMR experiments are employed. mdpi.comteras.ng
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the CH proton at ~5.21 ppm and the CH₃ protons at ~1.52 ppm (for the major rotamer), confirming their connectivity within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded protons and carbons. HSQC would show a correlation between the methyl proton signal and the methyl carbon signal, and another between the methine proton and the methine carbon. This allows for the direct assignment of the carbon atoms attached to protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected between the methine proton (CH) and the carbons of the phenyl ring, as well as the formyl carbon.
Dynamic NMR Studies of Rotational Isomerism
The existence of two isomers of this compound at room temperature is due to the high energy barrier to rotation around the C-N amide bond, a characteristic feature of amides. mdpi.comrsc.org This phenomenon is often studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at varying temperatures, the rate of interconversion between the cis and trans rotamers can be studied.
At low temperatures, the exchange between the two rotamers is slow on the NMR timescale, and sharp, separate signals are observed for each isomer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature, the two separate signals merge into a single broad peak. Further increasing the temperature leads to the sharpening of this averaged signal as the interconversion becomes very rapid. mdpi.com These experiments can be used to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational dynamics of the molecule. rsc.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital technique used to determine the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry is particularly valuable.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas.
For this compound (C₉H₁₁NO), the analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The exact mass of this ion can be calculated and compared to the experimentally measured value to confirm the elemental composition. mdpi.com
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO |
| Ion | [M+H]⁺ |
| Calculated Exact Mass | 150.09134 |
| Experimentally Measured Mass | ~150.0913 |
The close agreement between the calculated and experimentally determined exact mass provides strong evidence for the elemental formula C₉H₁₁NO. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of N-(1-phenylethyl)formamide, electron ionization (EI) serves as a common method to induce fragmentation. The resulting mass spectrum displays a pattern of fragment ions that provides a fingerprint of the molecule's structure. nist.gov
The fragmentation of N-(1-phenylethyl)formamide is dictated by the stability of the resulting cations. A primary fragmentation event involves the cleavage of the C-C bond between the methyl group and the benzylic carbon, leading to the loss of a methyl radical (•CH₃) and formation of a stable ion. Another significant pathway is the benzylic cleavage at the C-N bond. This process results in the formation of the highly stable C₈H₉⁺ cation. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 149, corresponding to the molecular weight of the compound. nist.govnih.gov Key fragment ions observed in the mass spectrum are detailed in the table below.
| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 149 | [C₉H₁₁NO]⁺• | Molecular Ion |
| 106 | [C₈H₁₀]⁺• | Loss of •CONH |
| 105 | [C₈H₉]⁺ | Loss of •CONH₂ |
| 79 | [C₆H₇]⁺ | Fragment of phenyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups and bonding characteristics. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its amide structure.
The FTIR spectrum of this compound, typically recorded from a neat liquid sample, reveals distinct peaks corresponding to the vibrations of its constituent bonds. nih.gov The high-wavenumber region is dominated by N-H and C-H stretching vibrations. A notable band around 3200-3300 cm⁻¹ is indicative of the N-H stretching of the secondary amide. Aromatic and aliphatic C-H stretching vibrations appear just above and below 3000 cm⁻¹, respectively. The most diagnostic peaks for the amide functional group, the Amide I and Amide II bands, are found in the fingerprint region of the spectrum.
The Amide I and Amide II bands are composite bands that are particularly sensitive to the molecular conformation, hydrogen bonding, and electronic environment of the peptide bond. nih.govacs.org
Amide I Band: This band, appearing in the 1630–1700 cm⁻¹ range, is one of the most intense absorptions in the spectrum. It arises primarily from the C=O stretching vibration of the carbonyl group. acs.org Its precise frequency can provide insight into the degree of hydrogen bonding within the sample.
Amide II Band: Located between 1500 cm⁻¹ and 1600 cm⁻¹, the Amide II band is a result of a combination of the N-H in-plane bending and C-N stretching vibrations. acs.org This band is typically strong but less intense than the Amide I band. The position and shape of the Amide II band are also influenced by hydrogen bonding and conformation.
The characteristic vibrational frequencies for this compound are summarized in the following table.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3200 - 3300 | Stretching of the nitrogen-hydrogen bond in the secondary amide. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the ethyl group. |
| Amide I (C=O Stretch) | 1630 - 1700 | Primarily carbonyl stretching, sensitive to hydrogen bonding. acs.org |
| Amide II (N-H Bend, C-N Stretch) | 1500 - 1600 | Coupled vibration of N-H bending and C-N stretching. acs.org |
| Aromatic C=C Bending | 1450 - 1600 | In-plane bending vibrations of the phenyl ring. |
Crystallographic Analysis of this compound Derivatives
While the crystal structure for this compound itself is not extensively detailed, significant insights can be drawn from the crystallographic analysis of its close derivatives, such as N-[(1S)-1-phenylethyl]benzamide. nih.gov Research on this benzamide (B126) derivative has revealed the existence of conformational trimorphism, meaning it can crystallize into three different polymorphic forms (I, II, and III) from various solvents. nih.gov
These polymorphs share a common supramolecular structure based on infinite chains formed by intermolecular N—H⋯O hydrogen bonds, a typical motif for non-sterically hindered amides. nih.gov The polymorphism arises from different molecular conformations, specifically due to the rotation of the phenyl rings. This rotation alters the packing of the hydrogen-bonded chains in the crystal lattice. nih.gov
The three forms crystallize in different space groups: P2₁ for forms I and II, and P2₁2₁2₁ for form III. nih.gov In form I, the hydrogen-bonded chains run perpendicular to the crystallographic twofold screw axis, whereas in form II, they are parallel to it. Form III exhibits features of both forms I and II, containing two independent molecules in the asymmetric unit that form parallel chains. nih.gov This detailed analysis of a closely related derivative underscores how subtle changes in molecular conformation can lead to significant differences in the solid-state packing and crystal symmetry.
| Parameter | Polymorph I | Polymorph II | Polymorph III |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 5.0472 | 10.4286 | 10.2319 |
| b (Å) | 9.3118 | 5.7330 | 18.0649 |
| c (Å) | 13.9581 | 11.0003 | 13.7845 |
| β (°) | 99.708 | 100.279 | 90 |
| Volume (ų) | 646.62 | 647.11 | 2546.5 |
Data derived from the crystallographic study of N-[(1S)-1-phenylethyl]benzamide. nih.govnih.gov
Computational and Theoretical Investigations of N S 1 Phenylethyl Formamide
Computational Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions
Hydrogen Bonding in Neat Liquid Formamide (B127407) Analogs
The amide group in N-[(S)-1-Phenylethyl]formamide, like in other formamide analogs, is a key participant in hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a potent hydrogen bond acceptor. In the neat liquid state, these molecules form an extensive and complex network of intermolecular hydrogen bonds, which significantly influences the liquid's structure and properties.
Theoretical studies on simpler amides like formamide and N-methylformamide reveal that the primary hydrogen bonding interaction is of the N-H···O=C type. Computational analyses, such as Natural Bond Orbital (NBO) analysis, indicate that this hydrogen bond is strengthened by charge transfer from a lone pair orbital of the carbonyl oxygen (the acceptor) to the antibonding orbital of the N-H bond (the donor). The substitution of hydrogen atoms on the nitrogen with larger groups, such as the (S)-1-phenylethyl group, can introduce steric hindrance and electronic effects that modulate the strength and geometry of these hydrogen bonds.
The presence of different conformers, such as cis and trans isomers with respect to the amide C-N bond, can also affect the hydrogen bonding network. Studies on N-methylformamide have shown that cis-conformers tend to form a higher average number of hydrogen bonds compared to trans-conformers, leading to a more cohesive local structure around the cis-isomers.
Table 1: Typical Hydrogen Bond Parameters in Liquid Amides (Based on Analogs)
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Primary Amide H-Bond | N-H | O=C | 1.8 - 2.0 | 4 - 8 |
Note: Data is generalized from computational studies on formamide and N-methylformamide and serves as an approximation for this compound.
Supramolecular Complex Formation with this compound
Beyond the local interactions in the neat liquid, this compound can participate in the formation of larger, ordered structures known as supramolecular complexes. These complexes are held together by a network of non-covalent interactions, primarily hydrogen bonds. Theoretical investigations show that formamide molecules can self-associate or co-assemble with other molecules, like water, to form stable cyclic structures.
In these complexes, hydrogen bond cooperativity plays a significant role. This phenomenon, which can be either σ-cooperativity (through-bond induction) or π-cooperativity (resonance-assisted hydrogen bonding), leads to a strengthening of the hydrogen bonds within the complex compared to isolated dimers. For instance, in a sequential cycle of hydrogen bonds, the formation of one bond increases the acidity of the donor and basicity of the acceptor in the next molecule in the chain, leading to shorter and stronger bonds.
For this compound, the bulky phenylethyl group would influence the geometry and stability of such supramolecular assemblies. While the core N-H···O=C interactions would still dominate, the steric demands of the substituent could favor specific arrangements or limit the size and type of complexes that can form.
Table 2: Supramolecular Motifs Involving Formamide Analogs
| Complex Type | Interacting Molecules | Key Interactions | Resulting Structure |
|---|---|---|---|
| Self-Association Dimer | Two Formamide Analogs | Two N-H···O=C bonds | Cyclic Dimer |
| Hydrated Complex | Formamide Analog + Water | N-H···O(water), O(water)-H···O=C | Water-mediated bridging |
Molecular Dynamics Simulations and Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational landscape of flexible molecules like this compound. These simulations can reveal the preferred three-dimensional structures (conformers), the energy barriers between them, and how the molecule's shape changes in response to its environment.
The conformational flexibility of this compound arises primarily from rotation around several key single bonds:
The C-N amide bond, which has a significant rotational barrier (around 18 kcal/mol in formamide) due to its partial double bond character.
The N-C bond connecting the formyl group to the chiral center.
The C-C bond connecting the chiral center to the phenyl ring.
MD simulations can map the potential energy surface as a function of the dihedral angles corresponding to these rotations. This allows for the identification of low-energy, stable conformers and the transition states that separate them. The results of such simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules. Enhanced sampling techniques are often employed in MD simulations to overcome high energy barriers and explore a wider range of the conformational space in a computationally feasible timeframe.
Table 3: Hypothetical Major Conformers of this compound from MD Simulation
| Conformer ID | Dihedral Angle (O=C-N-Cα) | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Population (%) |
|---|---|---|---|
| Conformer A (Extended) | ~180° (trans-amide) | ~180° | High |
| Conformer B (Gauche 1) | ~180° (trans-amide) | ~60° | Medium |
| Conformer C (Gauche 2) | ~180° (trans-amide) | ~-60° | Medium |
Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis via MD simulation. Actual values would require specific calculations.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions. Using methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, identify intermediates, and characterize the high-energy transition states that control the reaction rate. This approach allows for a step-by-step understanding of bond-breaking and bond-forming events at the molecular level.
For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to:
Map the Potential Energy Surface: Calculate the energy of the molecular system as the reactants are converted into products.
Locate Transition States: Identify the highest energy point along the reaction coordinate, which represents the activation barrier for the reaction.
Calculate Reaction Rates: Use theories like Transition State Theory (TST) to estimate the rate constant of a reaction from the calculated activation energy.
For example, in the N-acylation of (S)-1-phenylethylamine to form the title compound, theoretical calculations could model the nucleophilic attack of the amine on a formylating agent. The calculations would determine the geometry and energy of the tetrahedral intermediate and the subsequent transition state for the departure of the leaving group. Such studies provide fundamental insights into the reaction's feasibility, selectivity, and kinetics.
Table 4: Illustrative Theoretical Data for a Hypothetical Reaction Step
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| 1 | Reactants | 0 | Starting materials |
| 2 | Transition State 1 (TS1) | +25 | Bond formation in progress |
| 3 | Intermediate | -5 | Tetrahedral intermediate formed |
| 4 | Transition State 2 (TS2) | +15 | Leaving group departure |
Note: The energy values are hypothetical and serve to illustrate the output of a reaction mechanism calculation.
Chemical Transformations and Derivatization Strategies Involving N S 1 Phenylethyl Formamide
Hydrolysis and Amide Bond Modifications
The amide bond in N-[(S)-1-Phenylethyl]formamide can be strategically cleaved or transformed, providing access to the parent amine or to a variety of other amide derivatives.
The formyl group can be removed under hydrolytic conditions to regenerate the chiral primary amine, (S)-1-Phenylethylamine. This process is fundamental when the formyl group is used as a protecting group for the amine. The hydrolysis can be achieved under both acidic and basic conditions, often requiring elevated temperatures to drive the reaction to completion. google.comgoogle.com For instance, methods have been developed for the accelerated hydrolysis of substituted formylamines using acid or base in a suitable solvent at high temperatures. google.com This reaction is crucial for deprotection in multi-step syntheses.
Table 1: Conditions for Hydrolysis of Formylamines
| Reagents | Solvent | Conditions | Product |
|---|---|---|---|
| Concentrated HCl | Methanol (B129727) | Elevated Temperature (e.g., 120°C) | Substituted Amine Hydrochloride |
This table presents generalized conditions for the hydrolysis of formylamines based on established methods. google.comgoogle.com
While direct transformation of the formyl group is less common, this compound's parent amine is a key building block for a vast array of other amide derivatives. sphinxsai.com Once (S)-1-Phenylethylamine is obtained via hydrolysis, it can be readily acylated using various activated carboxylic acid derivatives (like acyl chlorides or anhydrides) or through coupling reactions with carboxylic acids mediated by reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.govsemanticscholar.org This two-step sequence (hydrolysis followed by acylation) is a standard and versatile method for accessing a wide range of chiral amides. For example, N-[(1S)-1-phenylethyl]benzamide has been synthesized by reacting (S)-1-phenylethylamine with benzoic acid. nih.gov
Role as a Protecting Group for Amines in Multistep Synthesis
The protection of reactive functional groups is a cornerstone of complex organic synthesis. libretexts.org The amino group is particularly nucleophilic and susceptible to a wide variety of reagents. libretexts.org Formylation, the process of adding a formyl group, is a common and effective strategy for protecting primary and secondary amines. nih.gov
The N-formyl group in this compound effectively masks the nucleophilicity of the nitrogen atom. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which significantly reduces its reactivity towards electrophiles and oxidizing agents. libretexts.org
The key advantages of using the formyl group for protection include:
Ease of Introduction : Formylation can be achieved using simple and inexpensive reagents like formic acid, acetic formic anhydride (B1165640), or by using dimethylformamide (DMF) as both a solvent and a formyl source. nih.govacs.org
Stability : The resulting formamide (B127407) is stable to a wide range of reaction conditions that might affect an unprotected amine.
Controlled Removal : As discussed, the formyl group can be reliably removed via hydrolysis to regenerate the free amine when its reactivity is needed later in the synthetic sequence. google.com
This protection strategy is frequently employed in peptide synthesis and in the construction of complex nitrogen-containing molecules where selective reactions at other sites are required. nih.gov
Utility in Carbon-Carbon Bond Formation Reactions
Beyond its role in amide chemistry and as a protecting group, this compound and related structures can participate in reactions that form new carbon-carbon bonds, a critical process in building molecular complexity. mdpi.com
The formyl group itself, while generally considered a stable functional group, can be involved in specific C-C bond-forming reactions. One of the most notable reactions in this context is the Leuckart reaction, which is typically used to form amines and their formamides from ketones or aldehydes using formamide or ammonium (B1175870) formate (B1220265) as the nitrogen and hydride source. wikipedia.orgmdpi.com In this reaction, the formyl-containing reagent ultimately provides the N-CHO group to the newly formed amine. wikipedia.org While this is a reaction to synthesize formamides, it highlights the reactivity of the formyl unit in the context of reductive amination processes. mdpi.com
α-Amidoalkylation reactions are powerful methods for forming carbon-carbon bonds adjacent to a nitrogen atom. These reactions typically proceed through an N-acyliminium ion intermediate, which is a highly reactive electrophile. This intermediate can be generated from precursors such as α-hydroxylactams or other activated amides. researchgate.net
In the context of this compound, derivatization to an appropriate precursor would be necessary to generate the corresponding N-acyliminium ion. This electrophilic species can then be trapped by a wide range of carbon nucleophiles (such as enolates, silyl (B83357) enol ethers, or electron-rich aromatic rings) to form a new C-C bond at the α-position (the carbon bearing the phenyl group). The inherent chirality of the (S)-1-phenylethyl group can influence the stereochemical outcome of such reactions, making it a useful chiral auxiliary for asymmetric synthesis. researchgate.net These reactions are valuable for the enantioselective synthesis of nitrogen-containing heterocyclic compounds and complex alkaloids. researchgate.netresearchgate.net
Exploration as a Chiral Auxiliary or Ligand Precursor in Asymmetric Transformations
Role in Asymmetric Michael Addition Reactions
The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a significant area of focus for asymmetric catalysis. Chiral auxiliaries are often employed to control the stereochemical outcome of these reactions. However, investigations into the role of this compound in this context have not been prominently reported.
Scientific literature is replete with examples of chiral auxiliaries and ligands for asymmetric Michael additions, but specific data detailing the performance of this compound, such as enantiomeric excess (ee%) and chemical yields under various reaction conditions, is not available. Consequently, no data tables of research findings for its use in asymmetric Michael additions can be compiled at this time.
Participation in Other Enantioselective Catalytic Processes
Similarly, the exploration of this compound as a precursor for chiral ligands in other enantioselective catalytic processes, such as hydrogenations, cycloadditions, or alkylations, appears to be an underexplored area of research. The development of chiral ligands is a mature field, with a vast array of structures designed to achieve high levels of stereocontrol. These ligands typically feature specific coordinating atoms and steric bulk strategically positioned to create an effective chiral environment around a metal center.
While it is conceivable that the formamide nitrogen or oxygen could participate in metal coordination, or that the formyl group could be chemically modified to create a more traditional ligand structure, published research to this effect is not readily found. The lack of available data prevents a detailed discussion and the creation of interactive data tables on its participation in such catalytic processes.
Advanced Synthetic Applications and Methodological Development
Strategic Deployment in the Total Synthesis of Complex Molecules
The chiral scaffold of (S)-1-phenylethylamine, of which N-[(S)-1-Phenylethyl]formamide is a direct derivative, is frequently used as a chiral auxiliary. A chiral auxiliary is a chemical compound temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The (S)-1-phenylethylamine (α-PEA) moiety has proven to be a privileged structure for this purpose in the diastereoselective synthesis of numerous biologically active compounds and natural products. nih.gov
The formamide (B127407) group in this compound serves as a protecting group for the amine, which can be deprotected or modified to install the chiral auxiliary onto a substrate. This strategy has been pivotal in the synthesis of several important pharmaceutical agents.
Synthesis of (+)-Rivastigmine and NPS R-568: An economically viable synthesis of the anti-Alzheimer's drug (+)-Rivastigmine and the calcimimetic agent NPS R-568 was developed using (S)-α-PEA as the chiral auxiliary. The key step involved the reductive amination of 3'-hydroxyacetophenone with (S)-α-PEA, which established the crucial stereocenter with high enantioselectivity. nih.gov
Synthesis of (+)-Lortalamine: The synthesis of the antidepressant (+)-lortalamine was achieved using (S)-α-PEA as a chiral auxiliary. The methodology was centered on the preparation of N-[(S)-α-phenylethyl]-4-piperidone, which serves as a key chiral intermediate in the synthetic sequence. nih.gov
Asymmetric Synthesis of Pyrrolizidine Alkaloids: In the synthesis of natural alkaloids, lithium amides derived from (S)-1-phenylethylamine have been used to achieve highly diastereoselective conjugate additions to α,β-unsaturated esters, effectively setting the stereochemistry for the target molecules. nih.gov
The following table summarizes the strategic use of the (S)-1-phenylethylamine scaffold as a chiral auxiliary in the synthesis of complex molecules.
| Target Molecule | Role of (S)-1-Phenylethylamine Auxiliary | Key Reaction Type | Stereochemical Outcome |
| (+)-Rivastigmine | Controls stereocenter formation | Reductive Amination | Excellent enantioselectivity |
| NPS R-568 | Directs asymmetric induction | Reductive Amination | Excellent enantioselectivity |
| (+)-Lortalamine | Forms a key chiral intermediate | Nucleophilic Substitution | High diastereoselectivity |
| (S)-Fluoxetine | Directs stereochemistry in an aldol reaction | Acetate Aldol Reaction | High anti-aldol selectivity |
| (-)-(1R,7aS)-Absouline | Asymmetric conjugate addition | Aza-Michael Addition | High diastereoselectivity |
Development of Sustainable Synthetic Pathways Incorporating this compound
In recent years, a significant focus in chemical synthesis has been the development of sustainable or "green" methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. N-substituted formamides, including this compound, are key precursors in novel, environmentally friendly synthetic protocols.
One prominent example is the synthesis of isocyanides. Isocyanides are versatile reagents in organic chemistry, particularly in multicomponent reactions like the Ugi and Passerini reactions, but their synthesis has traditionally involved toxic reagents and harsh conditions. mdpi.com A modern, sustainable approach involves the dehydration of N-substituted formamides. mdpi.comnih.gov
Researchers have developed a simple, green, and highly efficient protocol for this transformation using phosphorus oxychloride (POCl₃) with triethylamine serving as both the base and the solvent. nih.govnih.gov This method offers numerous advantages over classical procedures:
Speed: The reactions are often complete in less than five minutes. mdpi.comnih.gov
Mild Conditions: The reaction proceeds smoothly at 0 °C. nih.gov
Efficiency: The desired isocyanide products are typically obtained in high to excellent yields. mdpi.com
Sustainability: The approach is significantly more environmentally friendly, minimizing reaction waste and avoiding the use of volatile organic solvents like dichloromethane. mdpi.comnih.gov
This sustainable pathway allows for the rapid and safe in-situ generation of functionalized isocyanides from their stable formamide precursors, broadening their accessibility and utility in complex synthesis. mdpi.com
| Parameter | Traditional Method (e.g., Phosgene) | Sustainable Method (POCl₃/Triethylamine) |
| Dehydrating Agent | Phosgene, Diphosgene | Phosphorus oxychloride |
| Toxicity | Highly toxic gas | Corrosive liquid, less hazardous than phosgene |
| Solvent | Volatile organic solvents (e.g., Dichloromethane) | Triethylamine (reagent and solvent) |
| Reaction Time | Hours | < 5 minutes |
| Reaction Temperature | Varies, often requires heating/cooling | 0 °C |
| Waste Profile | Significant solvent and reagent waste | Minimal reaction waste |
Mechanistic Investigations of Chemical Processes Involving this compound
Understanding the underlying mechanisms of chemical reactions is crucial for optimizing conditions and expanding their scope. The reactions involving this compound and other N-substituted formamides have been the subject of mechanistic studies to elucidate the pathways of key transformations.
In the sustainable synthesis of isocyanides via dehydration with phosphorus oxychloride, the mechanism is believed to proceed through a series of well-defined intermediates. The formamide oxygen first attacks the electrophilic phosphorus center of POCl₃, forming a reactive intermediate. The triethylamine base then facilitates elimination steps, ultimately leading to the formation of the isocyanide and phosphate byproducts.
Furthermore, kinetic studies on the atmospheric reactions of simple formamides like N-methylformamide provide insight into the intrinsic reactivity of the formamide functional group. These investigations have identified that the abstraction of the formyl hydrogen atom (the H attached to the carbonyl carbon) is a viable and important reactive pathway. researchgate.net This finding is critical, as it highlights a mode of reactivity beyond the more commonly considered N-H or N-alkyl C-H abstractions. This understanding of the formyl C-H bond's reactivity can be extrapolated to more complex formamides and is essential for predicting reaction outcomes and designing new synthetic methods.
General mechanistic studies on formamide synthesis also provide context. For instance, some catalytic formylation reactions are proposed to proceed through the formation of a formate (B1220265) ester intermediate, which is then attacked by the amine to yield the final formamide product. nih.gov These studies underscore the diverse electronic nature and reactivity of the formamide functional group.
| Reaction | Proposed Mechanistic Feature | Method of Investigation |
| Formamide Dehydration to Isocyanide | Formation of a Vilsmeier-like intermediate after O-phosphorylation | Product analysis, known reactivity of POCl₃ |
| Atmospheric Oxidation of Formamides | Abstraction of the formyl C-H hydrogen by radicals | Kinetic studies (relative rate technique), Spectroscopy (FTIR) researchgate.net |
| Catalytic N-Formylation | Formation of a formate ester intermediate | Reaction monitoring, intermediate trapping experiments nih.gov |
Emerging Research Frontiers and Future Prospects in N S 1 Phenylethyl Formamide Chemistry
Integration with Novel Synthetic Methodologies
The synthesis of N-substituted formamides is evolving beyond traditional batch methods, with new methodologies offering enhanced efficiency, speed, and control. N-[(S)-1-Phenylethyl]formamide and related structures are now being synthesized using cutting-edge techniques that promise greater scalability and sustainability.
One significant advancement is the adoption of continuous flow chemistry . durham.ac.ukresearchgate.net This technology utilizes microreactors for multi-step syntheses, enabling precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com For the production of amide-containing active pharmaceutical ingredients (APIs), continuous flow processes have been shown to significantly reduce reaction times and improve yield and safety by minimizing the handling of hazardous intermediates. durham.ac.uk The synthesis of N-arylhydroxylamines, related intermediates, has been successfully demonstrated in a continuous flow system using a packed-bed microreactor, highlighting the potential for applying this technology to formamide (B127407) production. mdpi.com
Furthermore, established reactions are being optimized for speed and efficiency. For instance, a rapid procedure for the Leuckart reaction, a method for the reductive amination of aldehydes and ketones, has been developed for synthesizing substituted N-methyl-(1-phenylethyl)formamides. digitellinc.com This optimized process reduces reaction times from several hours to under 30 minutes, achieving high yields. digitellinc.com Enzymatic methods also represent a promising frontier. Chemo-enzymatic approaches, utilizing immobilized enzymes like lipase (B570770), have been developed for the resolution of racemic 1-phenylethylamines, which are the precursors to this compound. mdpi.com This highlights a move towards more selective and environmentally benign synthetic routes. mdpi.com
Table 1: Comparison of Traditional and Novel Synthetic Approaches for Formamide Synthesis
| Methodology | Typical Reaction Time | Key Advantages | Relevant Findings |
|---|---|---|---|
| Traditional Batch Synthesis | Several hours to days | Well-established procedures | Often requires heating and purification by distillation or chromatography. |
| Rapid Leuckart Reaction | 25 - 50 minutes | Drastically reduced reaction time, high yield | Reaction of 3-acetylpyridine (B27631) completed in 25 minutes with 84% yield. digitellinc.com |
| Continuous Flow Synthesis | Seconds to minutes (residence time) | Enhanced safety, precise control, scalability, ease of automation. durham.ac.ukmdpi.com | Used for multi-step synthesis of APIs and intermediates with in-line monitoring. durham.ac.uk |
| Enzymatic Resolution | Variable | High enantioselectivity, mild reaction conditions | Immobilized lipase (Novozym 435) used for efficient resolution of amine precursors. mdpi.com |
Advanced Applications in Chiral Catalyst Design
The inherent chirality of the (S)-1-phenylethyl group makes it a highly valuable component in the field of asymmetric catalysis. This compound's parent amine is widely recognized as a "privileged chiral auxiliary," guiding the stereochemical outcome of a wide range of chemical transformations. mdpi.com This has led to its incorporation into the design of sophisticated chiral ligands and catalysts that are instrumental in synthesizing enantiopure molecules.
The (S)-1-phenylethylamine framework is used to create chiral ligands for transition metal catalysts. nih.gov For example, chiral phosphoramidites derived from binaphthol (BINOL) can have their steric and electronic properties systematically tuned to achieve high enantioselectivity in reactions like palladium-catalyzed aminoalkylative amination. nih.gov While not directly this compound, the principle of using a chiral amine backbone to construct a ligand is central. The amine moiety can be integrated into larger, more complex structures such as N-substituted maleimides, which can then be polymerized to create polymeric chiral catalysts. researchgate.net
Moreover, the chiral amine is a cornerstone in the development of organocatalysts, particularly strong Brønsted acids. Chiral N-triflyl phosphoramides, synthesized from BINOL derivatives, have been designed as highly acidic and reactive catalysts for enantioselective Diels-Alder reactions. organic-chemistry.org The design of these catalysts relies on a chiral backbone to create a well-defined asymmetric environment around the acidic proton, enabling high levels of stereocontrol. organic-chemistry.org The use of (S)-1-phenylethylamine as a chiral auxiliary is also critical in the synthesis of natural products and medicinal substances, such as in the diastereoselective synthesis of (+)-lortalamine, where it is used to prepare a key chiral piperidone intermediate. mdpi.com
Table 2: Applications of (S)-1-Phenylethylamine Derivatives in Asymmetric Synthesis
| Catalyst/Auxiliary Type | Reaction Type | Role of Chiral Moiety | Example Application |
|---|---|---|---|
| Chiral Auxiliary | Diastereoselective Synthesis | Covalently bonded to the substrate to direct the stereochemical outcome of a reaction. | Synthesis of (+)-lortalamine via a chiral N-[(S)-α-phenylethyl]-4-piperidone intermediate. mdpi.com |
| Chiral Ligand for Metal Catalysis | Asymmetric C-C and C-N bond formation | Binds to a metal center to create a chiral catalytic environment. | Tailored phosphoramidites for enantioselective palladium-catalyzed cyclizations. nih.gov |
| Chiral Brønsted Acid Organocatalyst | Asymmetric Diels-Alder Reaction | Forms a chiral pocket around the active site, inducing enantioselectivity. | Chiral N-triflyl phosphoramide (B1221513) used to catalyze reactions of α,β-unsaturated ketones. organic-chemistry.org |
| Chiral Building Block | Synthesis of Chiral Molecules | Incorporated as a permanent stereocenter in the final target molecule. | Used as an amine donor in ω-transaminase-catalyzed reactions for synthesizing chiral amines. mdpi.com |
Green Chemistry Approaches to Formamide Synthesis and Utilization
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis and use of formamides. These approaches aim to reduce waste, eliminate hazardous reagents, decrease energy consumption, and utilize renewable resources. researchgate.net
A key area of development is the use of greener reagents and catalyst-free systems. Formic acid, which is a structural component of formamides, can also serve as a mild and effective reducing agent in catalyst-free reductive amination reactions. liv.ac.uk This approach is particularly attractive as formic acid can be derived from biomass, and its use avoids the need for precious metal catalysts and high-pressure hydrogen gas. Such catalyst-free transformations of levulinic acid (LA) into pyrrolidinones using formic acid as the hydrogen source represent an ideal green process. liv.ac.uk
The choice of solvent is another critical aspect of green chemistry. Research into the synthesis and application of alternative formamides, such as N-formylmorpholine, has shown their potential as stable, non-toxic, and non-corrosive green solvents. ajgreenchem.com These solvents can be compatible with both hydrocarbons and water, offering a safer alternative to conventional volatile organic compounds (VOCs). The principles demonstrated in the green synthesis of N-phenylmaleimides for undergraduate laboratories—including high atom economy, use of safer solvents like ethyl acetate, and designing for energy efficiency—are directly applicable to the industrial production of this compound. researchgate.net
Table 3: Application of Green Chemistry Principles to Formamide Synthesis
| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |
|---|---|---|---|
| 1. Prevention | Multi-step synthesis with purification at each stage. | One-pot or continuous flow synthesis. | Reduces waste generation. durham.ac.uk |
| 2. Atom Economy | Use of stoichiometric reagents that are not fully incorporated into the product. | Catalytic reactions, addition reactions. | Maximizes the incorporation of material from the starting materials into the final product. |
| 5. Safer Solvents and Auxiliaries | Use of chlorinated or volatile organic solvents (e.g., Dimethylformamide). | Use of water, ethyl acetate, or green solvents like N-formylmorpholine. researchgate.netajgreenchem.com | Reduces toxicity and environmental impact. |
| 6. Design for Energy Efficiency | Reactions requiring high temperatures and prolonged heating. | Catalyst-free reactions at milder temperatures, rapid microwave synthesis. digitellinc.comliv.ac.uk | Lowers energy consumption and associated carbon footprint. |
| 7. Use of Renewable Feedstocks | Starting materials derived from petrochemicals. | Use of biomass-derived reagents like formic acid. liv.ac.uk | Reduces reliance on fossil fuels. |
| 9. Catalysis | Use of stoichiometric, often hazardous, reagents. | Use of highly selective catalysts (metal, organo-, or bio-catalysts) in small amounts. mdpi.comorganic-chemistry.org | Reduces waste and improves reaction efficiency. |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-[(S)-1-Phenylethyl]formamide, and how can reaction conditions be optimized?
- Methodology : Use the Vilsmeier reaction or nucleophilic substitution, starting with (S)-1-phenylethylamine and formylating agents (e.g., formic acid derivatives). Optimize temperature (e.g., 40–60°C), solvent polarity (DMF or dichloromethane), and stoichiometry. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity by melting point analysis and NMR .
Q. How can ¹H NMR spectroscopy confirm the structure and enantiomeric purity of N-[(S)-1-Phenylethyl]formamide?
- Methodology : Analyze in CDCl₃ or DMSO-d₆. Key signals include:
- CH=O proton : A singlet at δ ~8.0–8.5 ppm (characteristic of formamide).
- Chiral center : The (S)-1-phenylethyl group shows splitting patterns (e.g., doublets or multiplets) for methyl and methine protons (δ ~1.5–1.7 ppm and δ ~4.5–5.0 ppm, respectively). Compare with racemic mixtures or use chiral shift reagents to confirm enantiopurity .
Q. What analytical techniques are recommended for assessing purity in N-[(S)-1-Phenylethyl]formamide?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water.
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calc. for C₉H₁₁NO: 149.21 g/mol).
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C 72.45%, H 7.43%, N 9.39%) .
Advanced Research Questions
Q. How can enzymatic degradation pathways of N-[(S)-1-Phenylethyl]formamide be studied using N-substituted formamide deformylases?
- Methodology :
- Enzyme Source : Use Arthrobacter pascens NfdA, which slowly hydrolyzes N-(1-phenylethyl)formamide to formate and (S)-1-phenylethylamine .
- Kinetic Assays : Monitor substrate depletion via UV-Vis (λ = 340 nm for formate detection) or HPLC. Include controls (heat-inactivated enzyme, no substrate).
- Inhibition Studies : Test competitive inhibitors (e.g., N-benzylformamide) to elucidate substrate specificity .
Q. How can contradictory data in spectral characterization (e.g., unexpected NMR peaks) be resolved?
- Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic or alkyl proton signals.
- Theoretical Calculations : Compare experimental ¹H/¹³C shifts with DFT-predicted values (software: Gaussian, ORCA) .
Q. What strategies improve enantioselective synthesis of N-[(S)-1-Phenylethyl]formamide?
- Methodology :
- Chiral Auxiliaries : Use (S)-1-phenylethylamine as a chiral precursor.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution.
- Chiral HPLC : Separate enantiomers using a Chiralpak® IA column (hexane/isopropanol mobile phase) .
Q. How can reaction byproducts or impurities in N-[(S)-1-Phenylethyl]formamide synthesis be identified and mitigated?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., unreacted amine or formylation byproducts).
- Process Optimization : Adjust pH (neutral to slightly acidic) to minimize side reactions.
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
